3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 862829-64-9
VCID: VC4196751
InChI: InChI=1S/C22H22N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,23,26)(H,24,25)
SMILES: C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
Molecular Formula: C22H22N2O3
Molecular Weight: 362.429

3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide

CAS No.: 862829-64-9

Cat. No.: VC4196751

Molecular Formula: C22H22N2O3

Molecular Weight: 362.429

* For research use only. Not for human or veterinary use.

3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide - 862829-64-9

Specification

CAS No. 862829-64-9
Molecular Formula C22H22N2O3
Molecular Weight 362.429
IUPAC Name 3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C22H22N2O3/c25-21(15-9-3-1-4-10-15)24-19-17-13-7-8-14-18(17)27-20(19)22(26)23-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,23,26)(H,24,25)
Standard InChI Key VHEFJLXXYDZURM-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(Cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide belongs to the benzofuran-2-carboxamide family, distinguished by substitutions at the C3 and C2 positions of the fused benzene-furan system. The IUPAC name—3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide—reflects its two critical functional groups:

  • A cyclohexanecarboxamido group (-NH-C(=O)-cyclohexane) at the C3 position of the benzofuran ring.

  • A phenylcarboxamide group (-C(=O)-NH-phenyl) at the C2 position.

The cyclohexane ring introduces conformational flexibility, while the planar benzofuran core facilitates π-π stacking interactions. The molecule’s three-dimensional structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number862829-64-9
Molecular FormulaC22H22N2O3
Molecular Weight362.429 g/mol
IUPAC Name3-(cyclohexanecarbonylamino)-N-phenyl-1-benzofuran-2-carboxamide
SMILESC1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4
SolubilityNot publicly available

Synthesis and Characterization

Synthetic Strategy

The synthesis of 3-(cyclohexanecarboxamido)-N-phenylbenzofuran-2-carboxamide employs a modular approach combining C–H functionalization and transamidation chemistry. As detailed in recent methodologies for benzofuran-2-carboxamides , the process involves three stages:

  • Directed C–H Arylation:

    • Starting from benzofuran-2-carboxylic acid, the 8-aminoquinoline (8-AQ) directing group is installed to facilitate palladium-catalyzed C–H arylation at the C3 position.

    • Cyclohexanecarboxamide is introduced via coupling with cyclohexanecarbonyl chloride under inert conditions .

  • Transamidation:

    • The 8-AQ auxiliary is removed through a one-pot, two-step procedure:

      • Step 1: Treatment with Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine) in acetonitrile at 60°C to form an N-acyl-Boc-carbamate intermediate.

      • Step 2: Aminolysis with aniline in toluene to yield the final N-phenylcarboxamide .

Analytical Characterization

Structural validation relies on spectroscopic techniques:

  • ¹H NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm), cyclohexane methylenes (δ 1.2–1.8 ppm), and amide NH groups (δ 9.3–10.1 ppm).

  • LC-MS: Electrospray ionization (ESI) confirms the molecular ion peak at m/z 363.43 ([M+H]⁺).

Research Applications and Biological Relevance

Structure-Activity Relationship (SAR) Considerations

  • C3 Substitution: The cyclohexanecarboxamido group likely modulates lipophilicity, influencing blood-brain barrier penetration.

  • C2 Carboxamide: The N-phenyl group may engage in hydrogen bonding with enzymatic active sites, as seen in kinase inhibitors .

Challenges and Future Directions

Knowledge Gaps

  • Solubility and Pharmacokinetics: Experimental data on aqueous solubility, logP, and metabolic stability are absent, hindering preclinical development.

  • Target Identification: High-throughput screening against disease-relevant protein panels is needed to elucidate mechanisms of action.

Synthetic Optimization

  • Catalyst Development: Transitioning from Pd(OAc)₂ to ligand-accelerated catalysts could improve arylation efficiency for electron-deficient arenes.

  • Green Chemistry: Replacing toluene with cyclopentyl methyl ether (CPME) may enhance sustainability .

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